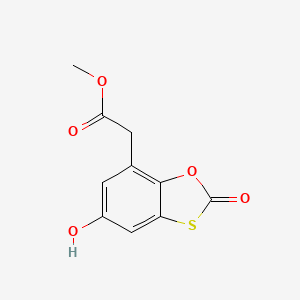
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is a chemical compound known for its unique structure and properties It contains a benzoxathiol ring, which is a fused ring system consisting of benzene, oxathiol, and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-hydroxy-2-oxo-2H-1,3-benzoxathiol with methyl acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-2-(2-oxo-2H-1,3-benzoxathiol-5-yl)acetate
- Methyl 2-hydroxy-2-(5-hydroxy-2-oxo-2H-1,3-benzoxathiol-6-yl)acetate
Uniqueness
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
112450-16-5 |
|---|---|
分子式 |
C10H8O5S |
分子量 |
240.23 g/mol |
IUPAC名 |
methyl 2-(5-hydroxy-2-oxo-1,3-benzoxathiol-7-yl)acetate |
InChI |
InChI=1S/C10H8O5S/c1-14-8(12)3-5-2-6(11)4-7-9(5)15-10(13)16-7/h2,4,11H,3H2,1H3 |
InChIキー |
SUTHSIORRHLGFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C2C(=CC(=C1)O)SC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)

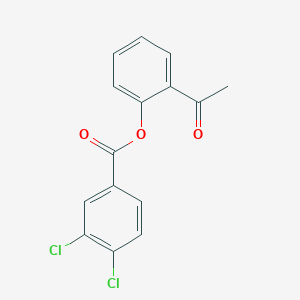

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
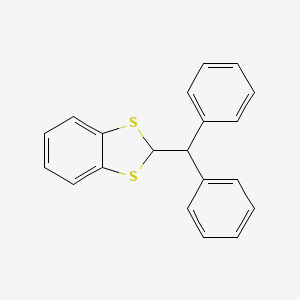
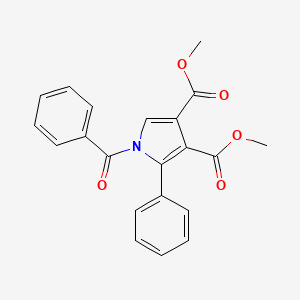
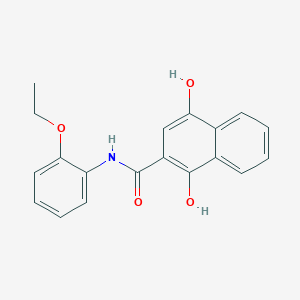

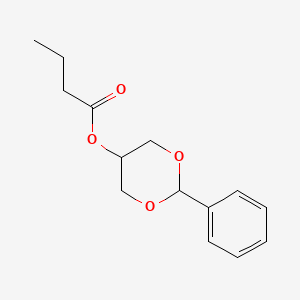
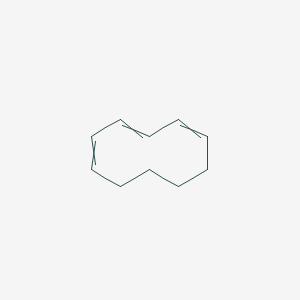
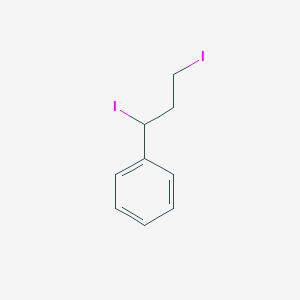
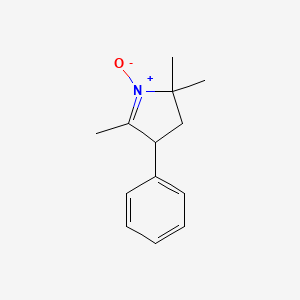
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
